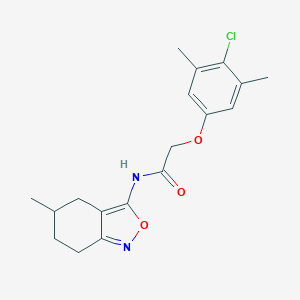![molecular formula C15H9BrN4 B253740 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or interfering with DNA synthesis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a new anticancer drug candidate. Additionally, this compound has been shown to have activity against a range of cancer cell lines, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline. One direction is to further elucidate the mechanism of action of this compound, which may lead to the development of new drugs for cancer and other diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, this compound could be modified to improve its efficacy and selectivity against cancer cells.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has been achieved through various methods, including a one-pot reaction of 2-aminobenzonitrile, 4-bromoaniline, and triethylorthoformate in the presence of a catalyst, and a two-step reaction involving the synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one followed by the reaction with sodium azide and triethylorthoformate. These methods have been successful in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
Produktname |
2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
|---|---|
Molekularformel |
C15H9BrN4 |
Molekulargewicht |
325.16 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-15-12-3-1-2-4-13(12)17-9-20(15)19-14/h1-9H |
InChI-Schlüssel |
CJRGCMWQHBFNHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)


![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)
![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)

